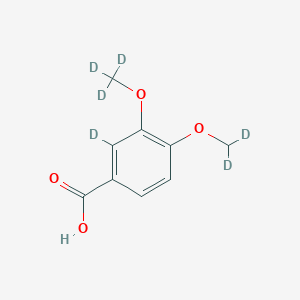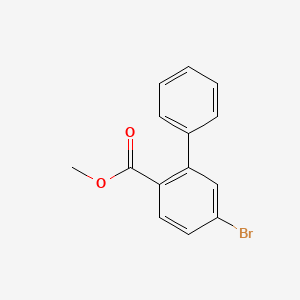
4-Bromo-2-phenylbenzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromobiphenyl-2-carboxylic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromine atom attached to one of the phenyl rings and a carboxylic acid methyl ester group attached to the other phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobiphenyl-2-carboxylic acid methyl ester typically involves the bromination of biphenyl-2-carboxylic acid methyl ester. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of 5-Bromobiphenyl-2-carboxylic acid methyl ester may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromobiphenyl-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Substitution: Products like 5-aminobiphenyl-2-carboxylic acid methyl ester.
Reduction: 5-Bromobiphenyl-2-carbinol.
Oxidation: 5-Bromobiphenyl-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-Bromobiphenyl-2-carboxylic acid methyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as liquid crystals or polymers.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 5-Bromobiphenyl-2-carboxylic acid methyl ester depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways would depend on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromobiphenyl-2-carboxylic acid methyl ester
- 5-Chlorobiphenyl-2-carboxylic acid methyl ester
- 5-Bromobiphenyl-4-carboxylic acid methyl ester
Uniqueness
5-Bromobiphenyl-2-carboxylic acid methyl ester is unique due to the specific positioning of the bromine atom and the carboxylic acid methyl ester group. This unique structure can lead to different reactivity and properties compared to other similar compounds. For example, the position of the bromine atom can influence the compound’s ability to undergo substitution reactions, while the ester group can affect its solubility and reactivity in different chemical environments .
Eigenschaften
Molekularformel |
C14H11BrO2 |
|---|---|
Molekulargewicht |
291.14 g/mol |
IUPAC-Name |
methyl 4-bromo-2-phenylbenzoate |
InChI |
InChI=1S/C14H11BrO2/c1-17-14(16)12-8-7-11(15)9-13(12)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI-Schlüssel |
SYZVYERLLBHDNR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1)Br)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


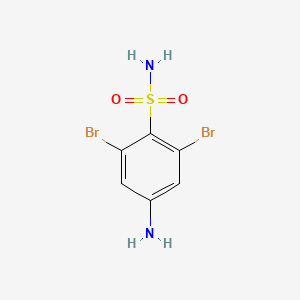
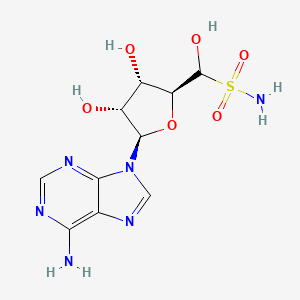
![Bicyclo[3.2.1]octane-1-carbonyl chloride](/img/structure/B13962239.png)
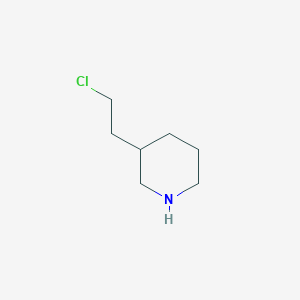
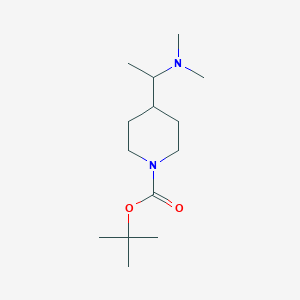
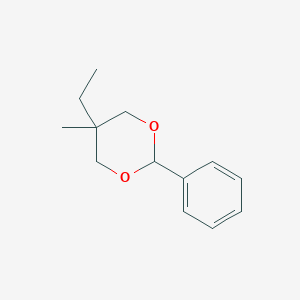
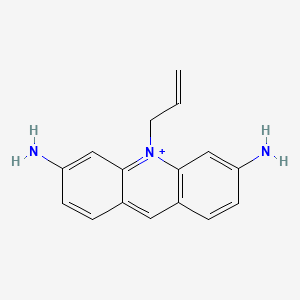
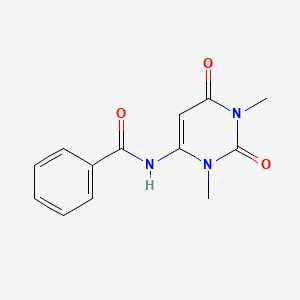
![Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13962271.png)
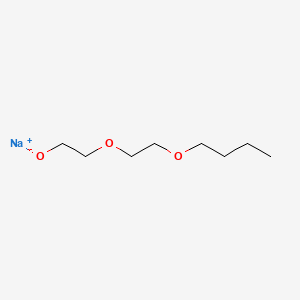

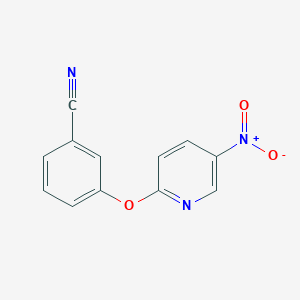
![8H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13962300.png)
